(2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a trimethoxybenzylidene group, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-(trifluoromethyl)aniline with 3,4,5-trimethoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to yield the thiazolidinone ring. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl and trimethoxybenzylidene groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers are investigating its effects on various biological pathways to determine its efficacy and safety as a pharmaceutical agent.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: This compound shares structural similarities with (2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one, including the presence of a thiazolidinone ring and benzylidene group.
2-Fluorodeschloroketamine:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its trifluoromethyl and trimethoxybenzylidene groups, along with the thiazolidinone ring, make it a versatile compound for various applications.
Properties
Molecular Formula |
C20H17F3N2O4S |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(5Z)-2-[2-(trifluoromethyl)phenyl]imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H17F3N2O4S/c1-27-14-8-11(9-15(28-2)17(14)29-3)10-16-18(26)25-19(30-16)24-13-7-5-4-6-12(13)20(21,22)23/h4-10H,1-3H3,(H,24,25,26)/b16-10- |
InChI Key |
XQOSNPHOADXSAE-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2 |
Origin of Product |
United States |
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